3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid
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Overview
Description
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid is an organic compound with the molecular formula C17H16O3 It is characterized by the presence of a phenylethoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
The synthesis of 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid typically involves the reaction of 4-(2-Phenylethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the ethoxy group.
Addition: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki-Miyaura coupling.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylethoxy group can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid include:
4-(2-Phenylethoxy)benzoic acid: Lacks the propenoic acid moiety, resulting in different reactivity and applications.
3-[4-(2-Phenylethoxy)phenyl]propanoic acid: Similar structure but with a saturated propanoic acid moiety, affecting its chemical properties and reactions.
4-(2-Phenylethoxy)phenylacetic acid: Contains an acetic acid moiety instead of propenoic acid, leading to variations in biological activity and synthesis routes.
The uniqueness of this compound lies in its combination of the phenylethoxy group with the propenoic acid moiety, providing distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-[4-(2-phenylethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-17(19)11-8-15-6-9-16(10-7-15)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,18,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJURNWBQNDZOJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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